molecular formula C13H19ClN2O2 B1625363 Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate CAS No. 439116-15-1

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

Cat. No. B1625363
M. Wt: 270.75 g/mol
InChI Key: JWQXARVKTIKFTR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is a chemical compound with the following properties:



  • Empirical Formula : C<sub>14</sub>H<sub>20</sub>ClNO<sub>2</sub>

  • Molecular Weight : 269.77 g/mol

  • CAS Number : 146651-75-4



Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl N-(2-aminoethyl)carbamate with 4-chlorobenzyl chloride. The detailed synthetic pathway includes several steps, such as protection of the amino group, chlorination, and deprotection. The yield and purity of the final product depend on reaction conditions and purification methods.



Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate consists of a tert-butyl group, an aminomethyl group, and a 4-chlorobenzylcarbamate moiety. The tert-butyl group provides steric hindrance, while the chlorobenzylcarbamate portion contributes to its pharmacological properties.



Chemical Reactions Analysis

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate may undergo various chemical reactions, including hydrolysis, substitution, and oxidation. These reactions can impact its stability, bioavailability, and reactivity.



Physical And Chemical Properties Analysis


  • Appearance : White crystalline solid

  • Melting Point : Varies depending on the crystalline form

  • Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone)

  • Stability : Sensitive to moisture and light


Safety And Hazards


  • Toxicity : Limited data available; handle with care.

  • Hazardous Reactions : Avoid contact with strong acids or bases.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate should focus on:



  • Pharmacological evaluation (e.g., receptor binding assays, in vivo studies)

  • Structural modifications to enhance potency or selectivity

  • Toxicological assessments

  • Formulation development for potential therapeutic applications


Please note that this analysis is based on available information, and further investigation is warranted. For a more detailed understanding, consult relevant scientific literature1234567.


properties

IUPAC Name

tert-butyl N-[[2-(aminomethyl)-4-chlorophenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-11(14)6-10(9)7-15/h4-6H,7-8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQXARVKTIKFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457017
Record name TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

CAS RN

439116-15-1
Record name TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 2-(azidomethyl)-4-chlorobenzylcarbamate (10.9 g, 36.73 mmol) in THF (60 ml) and water (6 ml) was added triphenylphospine (10.59 g, 40.40 mmol). The reaction was heated to 65 C. and stirred overnight at room temperature. The reaction was concentrated in vacuo and flashed with 4% (10% NH4OH/MeOH)/dichlor-omethane. A second purification using silica gel column chromatography with a careful gradient of 3 to 5% (10% NH4OH/MeOH)/dichloro methane gave the title compound.
Name
tert-butyl 2-(azidomethyl)-4-chlorobenzylcarbamate
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
10.59 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate (10 g, 36.8 mmol) in anhydrous THF (100 ml) was added DPPA (8.3 ml, 38.6 mmol) and DBU (5.79 ml, 38.6 mmol). The mixture was stirred overnight and then was partitioned between ethyl acetate and water. The organic layer was washed with brine, and was concentrated in vacuo to a crude oil (14.6 g). Purification was accomplished by silica gel chromatography, eluting a gradient of ethyl acetate-hexane (10, 15, 20, 25, 50%) to give tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5.79 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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CC(C)(C)OC(=O)NCc1ccc(Cl)cc1CN=[N+]=[N-]
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate
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